(R)-2-(Aminomethyl)-1-N-Boc-piperidine
Overview
Description
®-2-(Aminomethyl)-1-N-Boc-piperidine is a chiral piperidine derivative that features a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Aminomethyl)-1-N-Boc-piperidine typically involves the reductive amination of a suitable precursor. One common method is the reductive amination of ®-2-(Aminomethyl)piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a suitable catalyst and hydrogen source . The reaction conditions often include mild temperatures and pressures to ensure high selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of ®-2-(Aminomethyl)-1-N-Boc-piperidine may involve continuous flow processes to enhance efficiency and scalability. Catalytic reductive amination using molecular hydrogen is a preferred method due to its cost-effectiveness and sustainability . The use of homogeneous or heterogeneous catalysts can further optimize the reaction conditions and product purity.
Chemical Reactions Analysis
Types of Reactions
®-2-(Aminomethyl)-1-N-Boc-piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can remove the Boc protecting group, yielding the free amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reductive conditions often involve hydrogen gas (H2) and palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, deprotected amines, and various substituted piperidine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
®-2-(Aminomethyl)-1-N-Boc-piperidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is a precursor in the development of drugs targeting neurological and psychiatric disorders.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of ®-2-(Aminomethyl)-1-N-Boc-piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amine, which can then participate in various biochemical pathways. The compound’s effects are mediated through its ability to form stable complexes with its targets, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- (S)-2-(Aminomethyl)-1-N-Boc-piperidine
- ®-2-(Aminomethyl)piperidine
- (S)-2-(Aminomethyl)piperidine
Uniqueness
®-2-(Aminomethyl)-1-N-Boc-piperidine is unique due to its chiral nature and the presence of the Boc protecting group, which provides stability and selectivity in synthetic applications. Compared to its analogs, this compound offers enhanced reactivity and specificity in the formation of bioactive molecules .
Properties
IUPAC Name |
tert-butyl (2R)-2-(aminomethyl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-5-4-6-9(13)8-12/h9H,4-8,12H2,1-3H3/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTVRCUVHYMGECC-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCCC[C@@H]1CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363584 | |
Record name | tert-Butyl (2R)-2-(aminomethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80363584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
683233-14-9 | |
Record name | tert-Butyl (2R)-2-(aminomethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80363584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl (2R)-2-(aminomethyl)piperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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